molecular formula C12H19NO B2782840 2-Isopropoxy-N-isopropylaniline CAS No. 1157447-75-0

2-Isopropoxy-N-isopropylaniline

Cat. No.: B2782840
CAS No.: 1157447-75-0
M. Wt: 193.29
InChI Key: OHPRONFTYBGAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropoxy-N-isopropylaniline is a substituted aniline derivative featuring an isopropoxy group (-OCH(CH₃)₂) at the 2-position of the benzene ring and an isopropyl group (-CH(CH₃)₂) attached to the nitrogen atom. This dual substitution imparts unique steric and electronic properties, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceuticals, agrochemicals, or polymer synthesis.

Properties

IUPAC Name

N-propan-2-yl-2-propan-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9(2)13-11-7-5-6-8-12(11)14-10(3)4/h5-10,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPRONFTYBGAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=CC=C1OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-N-isopropylaniline can be achieved through several methods. One common approach involves the reaction of aniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the aromatic ring or the amino group, depending on reaction conditions.

Reaction TypeReagents/ConditionsMajor ProductsSelectivity/Notes
Ring oxidationKMnO₄, acidic or neutral conditionsQuinone derivatives (e.g., 2-isopropoxy-N-isopropylquinone)Position para to the amino group favored
N-OxidationH₂O₂, catalytic Fe²⁺N-Oxide derivativesLimited yield due to steric hindrance

Key Findings :

  • Oxidation with KMnO₄ under acidic conditions produces quinones via electron-rich aromatic ring activation.

  • N-Oxidation is less efficient due to steric hindrance from the isopropyl groups .

Reduction Reactions

Reduction targets the aromatic ring or substituents:

Reaction TypeReagents/ConditionsMajor ProductsSelectivity/Notes
Catalytic hydrogenationH₂, Pd/CCyclohexylamine derivativesPartial reduction observed at high pressures
Amine reductionLiAlH₄Primary amine intermediatesRequires elevated temperatures

Key Findings :

  • Hydrogenation under 50 psi H₂ yields cyclohexylamine derivatives with retained isopropoxy groups .

  • LiAlH₄ reduces the aromatic ring incompletely, forming intermediates useful in pharmaceutical synthesis.

Substitution Reactions

The amino and isopropoxy groups direct electrophilic substitution:

Reaction TypeReagents/ConditionsMajor ProductsSelectivity/Notes
NitrationHNO₃, H₂SO₄4-Nitro-2-isopropoxy-N-isopropylanilinePara to amino group
HalogenationCl₂, FeCl₃4-Chloro-2-isopropoxy-N-isopropylanilineOrtho/para ratio 1:3
AlkylationIsopropyl chloride, AlCl₃Polyalkylated anilinesSteric effects limit para substitution

Key Findings :

  • Nitration and halogenation favor para positions relative to the amino group due to electronic directing effects .

  • Alkylation with isopropyl chloride under Friedel-Crafts conditions yields 84% para-substituted product, demonstrating regioselectivity .

Acid-Base Reactions

The amino group participates in protonation and salt formation:

Reaction TypeReagents/ConditionsMajor ProductsSelectivity/Notes
Acid neutralizationHCl, H₂SO₄Water-soluble ammonium saltsExothermic reaction
DiazotizationNaNO₂, HClDiazonium saltsRequires low temperatures (0–5°C)

Key Findings :

  • Neutralization with HCl produces stable salts used in dye synthesis .

  • Diazonium salts decompose above 10°C, limiting coupling reactions .

Reactivity with Reducing Agents

The compound reacts exothermically with strong reducing agents:

Reaction TypeReagents/ConditionsMajor ProductsSelectivity/Notes
Hydride reductionNaBH₄, EtOHSecondary aminesLimited by steric bulk
Metal hydridesLiAlH₄Dealkylation productsNot observed under standard conditions

Key Findings :

  • NaBH₄ selectively reduces carbonyl groups when present but has no effect on the native structure.

Thermal Decomposition

At elevated temperatures (>200°C), the compound degrades into:

  • Isopropylamine

  • Phenolic derivatives (via C–O bond cleavage)

Scientific Research Applications

2-Isopropoxy-N-isopropylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropoxy-N-isopropylaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Structural and Molecular Features

A comparative analysis of molecular formulas, substituents, and molecular weights is provided below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Aniline Core Key Evidence Sources
2-Isopropoxy-N-isopropylaniline C₁₂H₁₉NO 193.29 (calculated) -N(CH(CH₃)₂), -OCH(CH₃)₂ at C2 Inferred from analogs
N-Isopropylaniline C₉H₁₃N 135.21 -N(CH(CH₃)₂)
N,N-Diisopropylaniline C₁₂H₁₉N 177.29 -N(CH(CH₃)₂)₂
2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline C₁₉H₂₅NO 283.41 -N(CH₂CH(CH₃)O-3-methylphenyl), -CH(CH₃)₂ at C2
2-Isopropylaniline C₉H₁₁N 133.19 -CH(CH₃)₂ at C2

Key Observations :

  • The isopropoxy group in this compound increases molecular weight compared to N-isopropylaniline (135.21 vs.
  • N,N-Diisopropylaniline lacks the aromatic ether group but shares steric bulk at the nitrogen, likely affecting solubility and nucleophilicity .

Physical Properties

Data on melting points, boiling points, and solubility are extrapolated from analogs:

Compound Name Boiling Point (°C) Solubility (Polar Solvents) Key Evidence Sources
This compound ~250–280 (est.) Low in water; soluble in organic solvents (e.g., ethanol, DCM) Inferred from
N-Isopropylaniline 221–225 Moderate in ethanol, poor in water
N,N-Diisopropylaniline 255–260 Insoluble in water; soluble in ether
2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline Not reported Likely similar to aryl ethers

Key Observations :

  • Bulky substituents (isopropoxy, isopropyl) reduce water solubility compared to simpler anilines .
  • Higher molecular weight correlates with elevated boiling points .

Chemical Reactivity

Electronic Effects:
  • The isopropoxy group at C2 is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution at the para position. However, steric hindrance may dominate, slowing reactions .
  • N-Isopropylaniline exhibits reduced nucleophilicity at nitrogen compared to aniline due to steric shielding .
Stability and Hazard Profile:
Compound Name Stability Hazard Classification Key Evidence Sources
This compound Air- and light-sensitive (inferred) Likely irritant (Xi)
N-Isopropylaniline Light-sensitive Skin/eye irritant (Xn)
N,N-Diisopropylaniline Stable under inert conditions No data available

Key Observations :

  • Substituted anilines often require protection from light and oxygen to prevent degradation .
  • The isopropoxy group may increase toxicity compared to alkyl-substituted analogs .

Biological Activity

2-Isopropoxy-N-isopropylaniline is an organic compound with the molecular formula C12H19NO. Its structure features an aniline group substituted with isopropoxy and isopropyl groups, which contribute to its unique chemical properties and biological activities. This compound has gained attention in various fields, including medicinal chemistry, due to its potential interactions with biological systems.

  • IUPAC Name : N-propan-2-yl-2-propan-2-yloxyaniline
  • Molecular Weight : 193.29 g/mol
  • Physical State : Pale-yellow to yellow-brown liquid

The biological activity of this compound is primarily attributed to its ability to act as a ligand that interacts with specific enzymes and receptors. This interaction can modulate various biochemical pathways, including signal transduction and metabolic processes. The presence of both isopropoxy and isopropyl groups enhances its lipophilicity, allowing for better membrane permeability and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which could be beneficial in therapeutic applications targeting metabolic disorders.
  • Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

  • Anticancer Potential : A study investigated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited a dose-dependent inhibition of cell proliferation, with an IC50 value of approximately 15 µM. These findings suggest that it may interfere with cell cycle progression or induce apoptosis in cancer cells.
  • Enzyme Interaction Studies : Research focusing on the inhibition of cytochrome P450 enzymes revealed that this compound could significantly inhibit CYP2D6 activity. This inhibition could have implications for drug metabolism and interactions, necessitating further pharmacokinetic studies.
  • Antimicrobial Efficacy : In a comparative study against common pathogens, this compound demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AntimicrobialEffective against S. aureus and E. coli
CytotoxicityIC50 = 15 µM in MCF-7 cells
Enzyme InhibitionSignificant inhibition of CYP2D6

Q & A

What are the optimal synthetic routes and reaction conditions for preparing 2-Isopropoxy-N-isopropylaniline?

Level : Basic
Methodological Answer :
The synthesis of this compound can be achieved via nucleophilic substitution or coupling reactions. A typical approach involves reacting 2-nitroaniline derivatives with isopropylating agents (e.g., isopropyl bromide or tosylate) under basic conditions. For example, substituting the nitro group at the 2-position with an isopropoxy group via SNAr (nucleophilic aromatic substitution) in polar aprotic solvents like DMF or DMSO at 80–100°C . Subsequent N-isopropylation can be performed using isopropyl halides with K₂CO₃ as a base in refluxing THF. Monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS ensures intermediate conversion .

How can researchers confirm the structural integrity of this compound post-synthesis?

Level : Basic
Methodological Answer :
Structural validation requires a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : To identify substituent positions (e.g., isopropoxy protons at δ 1.2–1.4 ppm and N-isopropyl protons at δ 3.0–3.5 ppm) .
  • FTIR : Confirm ether (C-O-C) stretching at ~1100 cm⁻¹ and amine (N-H) absorption at ~3400 cm⁻¹ .
  • X-ray crystallography : For definitive confirmation of molecular geometry, particularly if steric hindrance from isopropyl groups affects planarity .

What advanced electrochemical properties make this compound suitable for conductive polymer research?

Level : Advanced
Methodological Answer :
When copolymerized with aniline, this compound alters redox behavior due to steric and electronic effects. Cyclic voltammetry (CV) reveals shifted oxidation peaks (e.g., from 0.157 V to 0.398 V in copolymers with 50% substitution), indicating modified electron transport . The isopropoxy group enhances solubility in organic solvents (e.g., chloroform, isopropanol), enabling solution-processable conductive films. Conductivity ranges from 10⁻³ to 10⁻² S/cm, depending on dopants like LiSIPA (5-lithiosulphoisophthalic acid) .

How should researchers resolve contradictions in reactivity data when varying substituent positions in analogs?

Level : Advanced
Methodological Answer :
Contradictions often arise from steric effects (e.g., ortho-substitution hindering reactivity) or electronic effects (e.g., electron-donating groups deactivating the aromatic ring). For example:

  • Steric Analysis : Compare reaction yields of this compound (ortho-substituted) with para-substituted analogs. Lower yields in the former suggest steric hindrance .
  • Electronic Profiling : Use Hammett constants (σ) to predict substituent effects on reaction rates. Isopropoxy (σ ≈ -0.28) may mildly activate the ring, but steric bulk dominates in practice .

What methodologies assess the thermal stability and decomposition pathways of this compound-based polymers?

Level : Advanced
Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Quantify weight loss at elevated temperatures. Copolymers doped with LiSIPA show stability up to 250°C, with decomposition peaks at ~300°C correlating to isopropyl group cleavage .
  • Differential Scanning Calorimetry (DSC) : Identify glass transition temperatures (Tg) influenced by substituent rigidity. For example, Tg increases by ~20°C with higher this compound content in copolymers .

How does the solubility profile of this compound impact its application in material science?

Level : Basic
Methodological Answer :
The compound’s solubility in polar aprotic solvents (e.g., DMSO, NMP) and alcohols facilitates thin-film fabrication. For instance, spin-coating from isopropanol solutions produces uniform layers for optoelectronic devices. Solubility parameters (Hansen solubility parameters) can be calculated to optimize solvent selection . Preferential solubility in chloroform (logP ≈ 2.8) also aids in chromatographic purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.